2-(5-Amino-1H-indol-1-YL)acetonitrile
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Overview
Description
2-(5-Amino-1H-indol-1-YL)acetonitrile is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of 2-(5-Amino-1H-indol-1-YL)acetonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with aldehydes or ketones under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalyst is crucial to achieve high yields and purity .
Chemical Reactions Analysis
2-(5-Amino-1H-indol-1-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-(5-Amino-1H-indol-1-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-indol-1-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-(5-Amino-1H-indol-1-YL)acetonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(5-aminoindol-1-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,6,12H2 |
InChI Key |
ZZHQJKNLCQBEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC#N)C=C1N |
Origin of Product |
United States |
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